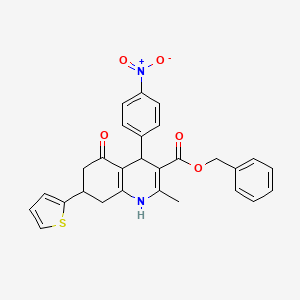

Benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound featuring a hexahydroquinoline core. Key structural elements include:

- A benzyl ester at position 3, contributing to lipophilicity.

- A 4-nitrophenyl group at position 4, introducing strong electron-withdrawing effects.

- A methyl group at position 2 and a keto group at position 5, stabilizing the fused-ring system.

This compound is synthesized via the Hantzsch reaction, a method widely employed for analogous hexahydroquinoline derivatives .

Properties

Molecular Formula |

C28H24N2O5S |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H24N2O5S/c1-17-25(28(32)35-16-18-6-3-2-4-7-18)26(19-9-11-21(12-10-19)30(33)34)27-22(29-17)14-20(15-23(27)31)24-8-5-13-36-24/h2-13,20,26,29H,14-16H2,1H3 |

InChI Key |

GCRCDNFWGYGYHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of benzylamine, methyl acetoacetate, and 4-nitrobenzaldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce carboxylic acids or other oxidized forms .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds similar to Benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can inhibit the growth of breast cancer cells (MCF-7) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains by targeting specific enzymes involved in bacterial metabolism. This makes it a candidate for further development as an antibacterial agent. The mechanism of action often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Compounds in this class can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This property is particularly relevant in the treatment of chronic inflammatory diseases.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. These synthetic routes not only yield the target compound but also provide insights into structure–activity relationships (SAR) that are crucial for optimizing its biological activity .

Case Study 1: Breast Cancer Inhibition

A study focused on evaluating the anticancer properties of a series of hexahydroquinoline derivatives found that specific modifications to the benzyl group significantly enhanced cytotoxicity against MCF-7 cells. The study utilized MTT assays to quantify cell viability and established a correlation between structural features and biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Crystallographic and Hydrogen Bonding Analysis

Crystal Packing :

- The target compound’s 4-nitrophenyl and thiophene groups likely promote π-π stacking , similar to biphenyl-substituted analogs . In contrast, methoxy or trifluoromethyl groups induce distinct packing patterns due to varied steric and electronic profiles .

- Hydrogen Bonding :

- The target compound’s nitro group may participate in weak C–H···O interactions , analogous to the weak-to-medium hydrogen bonds observed in the trifluoromethyl derivative (electron density at BCP: 0.006–0.008 e/ų) .

- Methoxy-substituted derivatives exhibit weaker hydrogen bonds due to reduced polarity .

Torsion and Puckering :

- Hexahydroquinoline rings typically adopt boat or chair conformations. For example, the trifluoromethyl derivative showed a puckered cyclohexenone ring with Cremer-Pople parameters (θ = 52.3°, φ = 123.7°), influenced by substituent bulk . The target compound’s thiophene group may further distort ring planarity.

Spectroscopic and Electronic Properties

- NMR Shifts : The 4-nitrophenyl group in the target compound would deshield adjacent protons (e.g., H-4 and H-5), producing distinct $ ^1H $-NMR signals compared to methoxy or fluorine-substituted analogs .

- IR Spectroscopy : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and carbonyl stretching (~1680 cm⁻¹) are characteristic markers, differing from trifluoromethyl (C–F stretch: ~1100 cm⁻¹) or methoxy (C–O stretch: ~1250 cm⁻¹) groups .

- DFT Studies : The trifluoromethyl derivative’s natural charge analysis revealed localized negative charges on oxygen and fluorine atoms, while the target compound’s nitro group would exhibit higher electron deficiency at the aromatic ring .

Biological Activity

Benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Overview of Biological Activities

Hexahydroquinoline derivatives have been studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific compound has shown promising results in several biological assays.

1. Anti-inflammatory Activity

Studies have indicated that certain quinoline derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The structure-activity relationship (SAR) analysis suggests that modifications in the quinoline ring can enhance anti-inflammatory potency by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

2. Anticancer Activity

The anticancer potential of hexahydroquinoline derivatives has been explored using various cancer cell lines. For example, certain derivatives have shown significant growth inhibition in cancer models such as zebrafish embryos and human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study 1: Evaluation of Anticancer Properties

A study conducted on a series of hexahydroquinoline derivatives reported that modifications at the 4-position of the quinoline ring led to enhanced cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzyl 2-methyl... | 12.5 | HeLa |

| Benzyl 2-methyl... | 15.0 | MCF-7 |

Case Study 2: Anti-inflammatory Mechanism

Research on similar compounds indicated that their anti-inflammatory effects were mediated through the inhibition of NF-kB signaling pathways. This was evidenced by decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hexahydroquinoline derivatives. Key features influencing activity include:

- Substituents on the quinoline ring : The presence of electron-withdrawing groups like nitro can enhance biological activity.

- Alkyl chain length : Variations in alkyl substituents can affect solubility and bioavailability.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is synthesized via the modified Hantzsch reaction . A typical protocol involves refluxing equimolar amounts of 4,4-dimethylcyclohexane-1,3-dione, 4-nitrobenzaldehyde derivative, benzyl acetoacetate, and excess ammonium acetate in absolute methanol for 8–12 hours. Reaction progress is monitored via TLC, followed by cooling, filtration, and crystallization from ethanol for purification .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- ¹H/¹³C-NMR for resolving proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions .

Q. How should reaction parameters be optimized to improve yield and purity?

Critical parameters include:

- Stoichiometric ratios (e.g., 1:1:1 for diketone, aldehyde, and acetoacetate derivatives).

- Solvent choice (methanol or ethanol for solubility and reflux stability).

- Reaction duration (8–12 hours for complete cyclization).

- Catalyst use (ammonium acetate as a proton source and catalyst) .

Advanced Research Questions

Q. How can computational methods like DFT validate the compound’s structure and electronic properties?

Density Functional Theory (DFT) calculations are used to:

- Optimize molecular geometry and compare it with X-ray crystallographic data.

- Analyze natural charges and bond orders to predict reactivity (e.g., electrophilic sites at the nitro group or thiophene ring).

- Calculate molecular surface electrostatic potentials to identify regions prone to intermolecular interactions .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

Q. How are hydrogen bonds and non-covalent interactions analyzed in the crystal lattice?

- Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points (BCPs) to classify interactions (e.g., weak C–H···O or stronger N–H···O bonds).

- Hirshfeld surface analysis quantifies interaction types (e.g., π-stacking vs. van der Waals contacts) using crystallographic data .

Q. What experimental limitations could affect reproducibility in synthesis or characterization?

Q. How is molecular planarity assessed, and what implications does it have for reactivity?

- DFT-based geometry optimization evaluates deviations from planarity in the hexahydroquinoline core.

- Non-planar regions (e.g., thiophene substituents) may sterically hinder intermolecular interactions or alter solubility .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., ester hydrolysis) .

- Characterization : Combine XRD with DFT for robust structural validation .

- Data Analysis : Use software like Multiwfn for QTAIM or Mercury for crystallographic visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.